![molecular formula C12H17F2O4P B12567336 Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester CAS No. 306753-69-5](/img/structure/B12567336.png)
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H17F2O4P. This compound is characterized by the presence of a phosphonic acid group, a difluoromethyl group, and a methoxyphenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester can be synthesized through several methods. One common method involves the reaction of difluoromethylphosphonic acid with diethyl ether in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, methyl-substituted compounds, and substituted phenyl derivatives .
Scientific Research Applications
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of antiviral and anticancer drugs.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The phosphonic acid group can chelate metal ions, making it useful in enzyme inhibition and catalysis .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, P-[hydroxy(3-methoxyphenyl)methyl]-, diethyl ester: Similar structure but with a hydroxy group instead of a difluoromethyl group.
Difluoro(pyridinyl)methyl]phosphonates: Contains a pyridinyl group instead of a methoxyphenyl group.
Uniqueness
Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester is unique due to the presence of both a difluoromethyl group and a methoxyphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
306753-69-5 |
|---|---|
Molecular Formula |
C12H17F2O4P |
Molecular Weight |
294.23 g/mol |
IUPAC Name |
1-[diethoxyphosphoryl(difluoro)methyl]-3-methoxybenzene |
InChI |
InChI=1S/C12H17F2O4P/c1-4-17-19(15,18-5-2)12(13,14)10-7-6-8-11(9-10)16-3/h6-9H,4-5H2,1-3H3 |
InChI Key |
NTINADPIYUJFHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)OC)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)
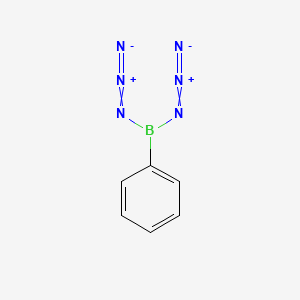
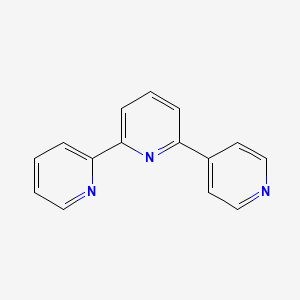
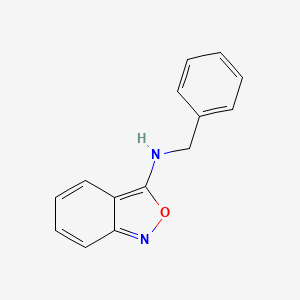
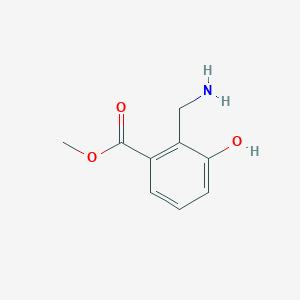
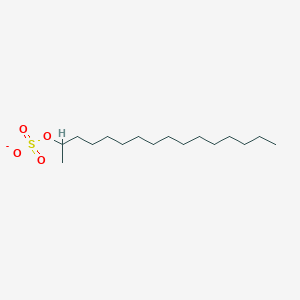
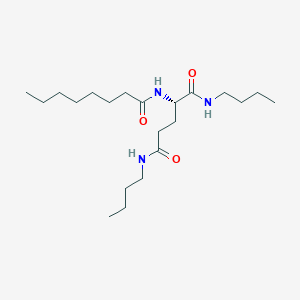
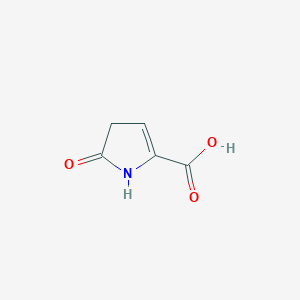
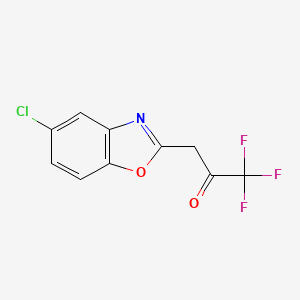

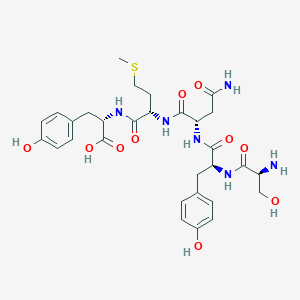
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one, 2,3-diphenyl-, (2R,3R)-](/img/structure/B12567346.png)
![Tris[3,5-bis(trifluoromethyl)phenyl]borane](/img/structure/B12567349.png)
